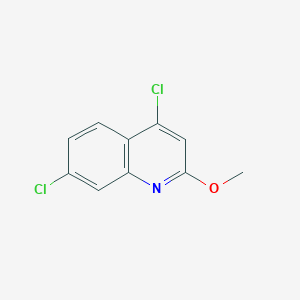

4,7-dichloro-2-methoxyquinoline

Description

Properties

Molecular Formula |

C10H7Cl2NO |

|---|---|

Molecular Weight |

228.07 g/mol |

IUPAC Name |

4,7-dichloro-2-methoxyquinoline |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-10-5-8(12)7-3-2-6(11)4-9(7)13-10/h2-5H,1H3 |

InChI Key |

YKCJMRBCXAWAKQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=C(C=CC(=C2)Cl)C(=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-dichloro-2-methoxyquinoline typically involves the reaction of 2-methoxyaniline with 4,7-dichloroquinoline. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4,7-dichloro-2-methoxyquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 7 positions are highly reactive and can be replaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The methoxy group at the 2 position can be oxidized to form a quinone derivative.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as primary amines, thiols, and alkoxides are used under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinone derivatives.

Reduction: Tetrahydroquinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

4,7-Dichloro-2-methoxyquinoline is primarily known for its role as an intermediate in the synthesis of antimalarial drugs , such as chloroquine and hydroxychloroquine. These drugs are crucial in treating malaria by interfering with the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and subsequent parasite death .

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer research . It has been shown to exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives of quinoline have been synthesized and tested for their ability to inhibit cancer cell growth across multiple tumor types, including leukemia, lung cancer, and breast cancer . The structure-activity relationship (SAR) studies indicate that modifications can enhance its efficacy against cancer cells.

Biological Studies

The compound is also utilized in biological studies to investigate its antimicrobial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. Below is a summary of its antimicrobial activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 7.812 µg/mL |

| C. albicans | 31.125 µg/mL |

| S. aureus | Moderate activity |

| P. aeruginosa | Moderate activity |

These findings suggest that this compound can be a valuable lead compound for developing new antimicrobial agents .

Materials Science

In addition to its biological applications, this compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it a candidate for developing advanced materials in electronics.

Case Studies

- Antimalarial Drug Development : A study demonstrated the synthesis of various quinoline derivatives from this compound that showed potent antimalarial activity comparable to established treatments .

- Cytotoxicity Screening : In a large-scale screening of compounds against cancer cell lines, derivatives of this compound exhibited submicromolar GI50 values, indicating strong potential as anticancer agents .

- Antimicrobial Efficacy : Research on the antimicrobial properties revealed that structural modifications could significantly enhance the efficacy against specific pathogens, providing insights into drug design strategies .

Mechanism of Action

The mechanism of action of 4,7-dichloro-2-methoxyquinoline involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of enzymes such as topoisomerase and DNA gyrase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes and ultimately cell death. The compound also interacts with cellular membranes, leading to increased permeability and disruption of membrane integrity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 4,7-Dichloroquinoline (C₉H₅Cl₂N): Structure: Chlorine at positions 4 and 7. Properties: Molecular weight = 198.05 g/mol; density = 1.4 ± 0.1 g/cm³; melting point = 81–83°C . Applications: Key intermediate in antimalarial drug synthesis (e.g., amodiaquine) due to its planar structure and reactivity in nucleophilic substitution reactions .

- 4-Chloro-6,7-Dimethoxyquinoline (C₁₁H₁₀ClNO₂): Structure: Chlorine at position 4; methoxy groups at 6 and 7. Properties: Molecular weight = 223.66 g/mol; melting point = 403–404 K . Key Features: Intramolecular C8–H8⋯Cl1 interactions stabilize the crystal lattice, and the methoxy groups enhance planarity .

- 2,4-Dichloro-6,7-Dimethoxyquinoline (C₁₁H₉Cl₂NO₂): Structure: Chlorine at positions 2 and 4; methoxy groups at 6 and 7. Properties: Molecular weight = 258.1 g/mol; CAS 72407-17-1 . Comparison: The 2-chloro substituent may compete with the 2-methoxy group in 4,7-dichloro-2-methoxyquinoline for hydrogen bonding, affecting reactivity in cross-coupling reactions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Key Substituents |

|---|---|---|---|---|

| This compound* | 228.06 | Not reported | Likely low | 2-OCH₃, 4-Cl, 7-Cl |

| 4,7-Dichloroquinoline | 198.05 | 81–83 | Insoluble | 4-Cl, 7-Cl |

| 4-Chloro-6,7-dimethoxyquinoline | 223.66 | 130–131 | Low in water | 4-Cl, 6-OCH₃, 7-OCH₃ |

| 2,4-Dichloro-6,7-dimethoxyquinoline | 258.1 | Not reported | Not reported | 2-Cl, 4-Cl, 6-OCH₃, 7-OCH₃ |

*Hypothetical data inferred from analogs.

Q & A

Basic Questions

Q. What are the key synthetic routes for 4,7-dichloro-2-methoxyquinoline, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via selective functionalization of the quinoline scaffold. A plausible route involves:

Chlorination : Starting with 2-methoxyquinoline, dichlorination at positions 4 and 7 using phosphorus oxychloride (POCl₃) under reflux conditions .

Optimization : Temperature control (80–110°C) and stoichiometric excess of POCl₃ (3–5 eq.) improve yield. Catalytic dimethylformamide (DMF) enhances regioselectivity .

Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) removes unreacted precursors and byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments resolved?

- Techniques :

- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ ~3.9–4.1 ppm and aromatic protons using coupling constants (e.g., J = 8–9 Hz for adjacent Cl substituents) .

- IR Spectroscopy : Confirm C-Cl stretches (550–650 cm⁻¹) and C-O-C stretches (1250–1050 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 228 (C₁₀H₇Cl₂NO⁺) with fragmentation patterns indicating loss of Cl or OCH₃ groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Applications :

- Antimalarial Agents : Serves as a precursor for aminoquinoline derivatives (e.g., analogs of chloroquine) by substituting Cl groups with amines .

- Kinase Inhibitors : Methoxy and chloro groups enhance binding to hydrophobic enzyme pockets (e.g., platelet-derived growth factor receptor) .

- Antimicrobial Scaffolds : Functionalization at position 2 (OCH₃) modulates lipophilicity and bacterial membrane penetration .

Advanced Research Questions

Q. How can regioselectivity challenges in dichlorination be addressed to minimize byproducts (e.g., 2,4,7-trichloro derivatives)?

- Strategies :

- Protecting Groups : Temporarily block position 2 with a removable group (e.g., benzyl ether) before chlorination .

- Solvent Effects : Polar aprotic solvents (e.g., chlorobenzene) reduce electrophilic over-chlorination .

- Computational Modeling : Density Functional Theory (DFT) predicts reactivity trends, guiding reagent selection (e.g., Cl₂ vs. SOCl₂) .

Q. What structural modifications enhance the bioactivity of this compound derivatives?

- SAR Insights :

- Position 2 : Methoxy substitution improves solubility and reduces cytotoxicity compared to chloro analogs .

- Position 4/7 : Replacing Cl with electron-withdrawing groups (e.g., CF₃) increases metabolic stability but may reduce target affinity .

- Hybrid Derivatives : Conjugation with pyridinone or isoquinoline moieties broadens antimicrobial spectra .

Q. How can conflicting crystallographic and NMR data on substituent orientation be resolved?

- Analytical Workflow :

X-Ray Crystallography : Use SHELXL for high-resolution structure determination to confirm methoxy and chloro positions .

NOESY NMR : Detect spatial proximity between OCH₃ protons and aromatic protons to validate substituent geometry .

DFT Calculations : Compare experimental data with optimized molecular conformations to identify discrepancies .

Q. What green chemistry approaches are viable for large-scale synthesis of this compound?

- Innovations :

- Microwave-Assisted Synthesis : Reduces reaction time (30–60 minutes vs. 12 hours) and energy use .

- Biocatalysis : Enzymatic chlorination (e.g., using haloperoxidases) minimizes POCl₃ waste .

- Solvent Recycling : Ethanol/water mixtures for recrystallization lower environmental impact .

Data Contradiction Analysis

Q. Why do different studies report varying melting points (e.g., 86°C vs. 90°C) for this compound?

- Root Causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.